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molecular formula C12H12O4 B1268053 ethyl 7-methoxybenzofuran-2-carboxylate CAS No. 50551-58-1

ethyl 7-methoxybenzofuran-2-carboxylate

Cat. No. B1268053
M. Wt: 220.22 g/mol
InChI Key: SXCMZYVXJUJIDJ-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

A mixture of 2-ethoxycarbonyl-7-methoxybenzofuran (360 mg), lithium borohydride (36 mg) in tetrahydrofuran (4 ml) was stirred at ambient temperature overnight and then for 8 hours at 50° C. Saturated ammonium chloride solution was added to the reaction mixture, and the solution was extracted with ethyl acetate. The extract was washed with saturated ammonium chloride solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane—ethyl acetate) to give 2-hydroxymethyl-7-methoxybenzofuran (310 mg).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:7][C:8]2[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:9]=2[CH:10]=1)=O)C.[BH4-].[Li+].[Cl-].[NH4+]>O1CCCC1>[OH:3][CH2:4][C:6]1[O:7][C:8]2[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:9]=2[CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=CC=C2OC
Name
Quantity
36 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 8 hours at 50° C
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated ammonium chloride solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (n-hexane—ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC=1OC2=C(C1)C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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